
Topotecan-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topotecan-d6 Hydrochloride is a deuterated form of Topotecan Hydrochloride, a chemotherapeutic agent used primarily in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer. This compound is a topoisomerase inhibitor, which means it interferes with the action of topoisomerase enzymes that control the changes in DNA structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topotecan-d6 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Topotecan. The process typically starts with camptothecin, a natural alkaloid, which undergoes several chemical transformations including hydroxylation, esterification, and cyclization to form Topotecan. The deuterium atoms are introduced through specific deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Topotecan-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxy derivatives, while reduction can yield deuterated analogs with different pharmacological properties .
Scientific Research Applications
Topotecan-d6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Topotecan in various samples.
Biology: Employed in studies investigating the cellular mechanisms of topoisomerase inhibition.
Medicine: Utilized in preclinical and clinical studies to evaluate the pharmacokinetics and pharmacodynamics of Topotecan.
Industry: Applied in the development of new chemotherapeutic agents and in quality control processes for pharmaceutical manufacturing
Mechanism of Action
Topotecan-d6 Hydrochloride exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA by inducing reversible single-strand breaks. This compound stabilizes the cleavable complex formed between topoisomerase I and DNA, preventing the religation of the cleaved DNA strand. This results in the accumulation of single-strand DNA breaks, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Irinotecan: Another topoisomerase I inhibitor used in the treatment of colorectal cancer.
Camptothecin: The natural alkaloid from which Topotecan is derived.
SN-38: The active metabolite of Irinotecan with potent topoisomerase I inhibitory activity
Uniqueness
Topotecan-d6 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool in research settings where precise quantification and tracking of the compound are required .
Biological Activity
Topotecan-d6 hydrochloride is a deuterated analog of topotecan, a potent DNA topoisomerase I inhibitor derived from camptothecin. This compound exhibits significant biological activity, particularly in the treatment of various cancers, including acute lymphoblastic leukemia (ALL) and ovarian cancer. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms, pharmacokinetics, and clinical implications.
Topotecan-d6 functions primarily as an inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, topotecan-d6 induces DNA damage and apoptosis in cancer cells. This mechanism is particularly effective in rapidly dividing cells, such as those found in leukemia and solid tumors.
- Apoptosis Induction : Topotecan-d6 has been shown to induce rapid apoptotic death in human B-lineage ALL cells, making it a valuable therapeutic agent for this type of leukemia .
- Gene Expression Modulation : The compound downregulates key oncogenes such as B-Myb and MycN in neuroblastoma cells, contributing to its antitumor effects .
Pharmacokinetics
The pharmacokinetic profile of topotecan-d6 is essential for understanding its efficacy and safety. Studies indicate that the compound has favorable absorption and distribution characteristics:
- Bioavailability : Topotecan-d6 is orally bioavailable, allowing for flexible dosing regimens .
- Tissue Distribution : Research indicates that topotecan-d6 exhibits a higher area under the curve (AUC) ratio between tumor and bone marrow interstitial fluid (BM-ISF), suggesting enhanced tumor targeting while mitigating hematological toxicity .
Clinical Studies and Efficacy
Topotecan-d6 has been evaluated in various clinical settings, demonstrating significant efficacy against several types of cancer. Below are key findings from clinical studies:
Case Studies
- Acute Lymphoblastic Leukemia : In preclinical models, topotecan-d6 significantly improved survival rates among mice with poor prognosis ALL. The compound's ability to induce apoptosis was crucial in these outcomes .
- Ovarian Cancer Treatment : A study involving liposomal formulations of topotecan demonstrated that the encapsulated drug maintained higher concentrations in tumor tissues while reducing exposure to bone marrow, thus decreasing hematological side effects .
Q & A
Basic Research Questions
Q. What critical safety precautions are required when handling Topotecan-d6 Hydrochloride in laboratory settings?
- Methodological Answer : Use impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact . In case of aerosol generation, employ respiratory protection (e.g., NIOSH-approved N95 mask) and conduct experiments in a fume hood . Immediate decontamination of spills with absorbent materials and 70% ethanol is recommended, followed by disposal as hazardous waste .
Q. How should this compound be stored to maintain chemical stability?
- Methodological Answer : Store in tightly sealed containers at room temperature (20–25°C) away from strong oxidizers to prevent decomposition into toxic gases (e.g., nitrogen oxides) . Monitor humidity levels to avoid hygroscopic degradation, as the compound has a molecular weight of 421.453 g/mol and may absorb moisture .
Q. What are the proper waste disposal protocols for this compound?
- Methodological Answer : Collect waste in labeled, chemically resistant containers and dispose via incineration at ≥1,000°C or through licensed hazardous waste facilities. Neutralization with 1M sodium hydroxide (pH 7–8) prior to disposal reduces mutagenic risks .
Advanced Research Questions
Q. What analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 227–254 nm) optimized for its quinoline structure . For enhanced sensitivity in plasma matrices, employ LC-MS/MS with deuterated internal standards (e.g., Topotecan-d6) to correct for ion suppression . Validate methods per ICH Q2(R1) guidelines, including linearity (1–100 ng/mL) and recovery (>90%) .
Q. How can researchers mitigate mutagenic risks in cell-based assays involving this compound?
- Methodological Answer : Conduct assays in biosafety level 2 (BSL-2) cabinets with HEPA filtration. Limit exposure duration (<4 hours) and use sub-cytotoxic concentrations (e.g., IC50 ± 10%) to minimize genotoxicity . Post-experiment, deactivate residual compound with 10% sodium hypochlorite for 30 minutes before disposal .
Q. How does this compound’s chemical incompatibility with oxidizers impact formulation studies?
- Methodological Answer : Avoid co-solubilization with peroxides or nitrate salts, which may degrade the compound into carbon monoxide and phosphorus hydrides . Use inert atmospheres (e.g., nitrogen) during lyophilization and characterize degradation products via high-resolution mass spectrometry (HRMS) to identify stable excipients .
Q. What experimental design considerations are critical for evaluating blood-brain barrier (BBB) penetration of this compound?
- Methodological Answer : Utilize in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to assess permeability coefficients (Papp), accounting for its molecular weight (421.453 g/mol) and logP (~1.2) . In vivo, pair cerebrospinal fluid (CSF) sampling with plasma pharmacokinetics to calculate CSF-to-plasma AUC ratios, ensuring LC-MS/MS detection limits ≤0.1 ng/mL .
Q. Data Interpretation and Contradictions
Q. How should researchers address variability in this compound’s cytotoxicity data across cell lines?
- Methodological Answer : Normalize cytotoxicity (e.g., MTT assay) to cell-specific ABC transporter expression (e.g., ABCG2/BCRP), which effluxes topotecan . Include positive controls (e.g., Ko143 inhibitor) to confirm transporter activity. Statistical analysis should use mixed-effects models to account for inter-experiment variability .
Q. What strategies resolve discrepancies in stability studies under varying pH conditions?
- Methodological Answer : Perform forced degradation studies (pH 1–13, 40°C) and monitor degradation via UPLC-PDA. This compound is most stable at pH 4–5; acidic conditions (<pH 3) hydrolyze the lactone ring, while alkaline conditions (>pH 8) promote quinone formation . Use non-linear regression to model degradation kinetics and identify optimal buffer systems .
Properties
IUPAC Name |
(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1/i2D3,3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHQBMTXTWTJV-ZSZCRZDTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.